molecular formula C13H11N3O3 B171417 6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one CAS No. 19068-66-7

6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one

Cat. No.: B171417
CAS No.: 19068-66-7
M. Wt: 257.24 g/mol
InChI Key: ILMDMEXCJKULNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one is a heterocyclic compound with a unique structure that includes a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The title compound is a key intermediate in the synthesis of the quinolone antibiotic moxifloxacin . Therefore, future research could focus on optimizing its synthesis and exploring its potential applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with pyrrolo[3,4-d]pyrimidine derivatives under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate biological pathways, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7-dione
  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrrolo[3,4-d]pyrimidine

Uniqueness

6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-benzyl-1,5-dihydropyrrolo[3,4-d]pyrimidine-2,4,7-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-11-9-7-16(6-8-4-2-1-3-5-8)12(18)10(9)14-13(19)15-11/h1-5H,6-7H2,(H2,14,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMDMEXCJKULNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1CC3=CC=CC=C3)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291918
Record name 6-Benzyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19068-66-7
Record name 19068-66-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Benzyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.